1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

CAS No.: 6683-46-1

Cat. No.: VC2317374

Molecular Formula: C14H20

Molecular Weight: 188.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6683-46-1 |

|---|---|

| Molecular Formula | C14H20 |

| Molecular Weight | 188.31 g/mol |

| IUPAC Name | 1,1,4,4-tetramethyl-2,3-dihydronaphthalene |

| Standard InChI | InChI=1S/C14H20/c1-13(2)9-10-14(3,4)12-8-6-5-7-11(12)13/h5-8H,9-10H2,1-4H3 |

| Standard InChI Key | CCQKWSZYTOCEIB-UHFFFAOYSA-N |

| SMILES | CC1(CCC(C2=CC=CC=C21)(C)C)C |

| Canonical SMILES | CC1(CCC(C2=CC=CC=C21)(C)C)C |

Introduction

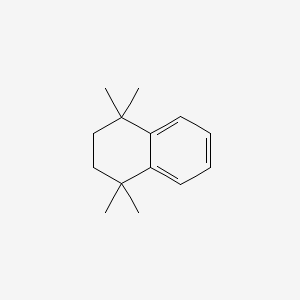

Chemical Properties and Structure

Basic Properties

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by its naphthalene-based structure with four methyl groups at positions 1 and 4. The compound has a molecular formula of C14H20 and a molecular weight of 188.31 g/mol . It is assigned the Chemical Abstracts Service (CAS) registry number 6683-46-1, which uniquely identifies this chemical substance in scientific literature and databases . Physical observations indicate that the pure compound appears as a colorless oil, which is consistent with many tetrahydronaphthalene derivatives of similar molecular weight and substitution patterns.

The physical and chemical properties of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene are summarized in Table 1, which compiles key identifying and characteristic information relevant to researchers and chemists working with this compound.

Table 1: Basic Properties of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

| Property | Value |

|---|---|

| Molecular Formula | C14H20 |

| Molecular Weight | 188.31 g/mol |

| CAS Number | 6683-46-1 |

| Physical Appearance | Colorless oil |

| Chemical Class | Tetrahydronaphthalene derivative |

Structural Characteristics

The structure of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene consists of a naphthalene core with a partially reduced ring, creating the tetrahydronaphthalene system. Four methyl groups are strategically positioned at carbon atoms 1 and 4 of the alicyclic portion of the molecule. This arrangement creates a gem-dimethyl substitution pattern at two positions in the molecule. The presence of these four methyl groups significantly influences the compound's reactivity and chemical behavior, particularly by creating steric hindrance around the substituted carbons.

The aromatic ring portion of the molecule maintains its planarity and characteristic reactivity, while the alicyclic ring adopts a non-planar conformation typical of cyclohexane derivatives. This structural duality — combining aromatic and alicyclic regions — gives the compound versatility in chemical transformations, making it useful as an intermediate in organic synthesis. The gem-dimethyl groups also provide points for selective functionalization, which explains the compound's utility in synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science.

Synthesis Methods

Standard Preparation Procedures

The synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene primarily involves a Friedel-Crafts alkylation reaction between benzene and 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum chloride as a Lewis acid catalyst . This reaction represents an efficient and direct approach to constructing the tetrahydronaphthalene skeleton with the desired methyl substitution pattern.

The detailed synthetic procedure involves dissolving 2,5-dichloro-2,5-dimethylhexane (300 mg, 1.64 mmol, 1 equivalent) in dry benzene (25 mL), followed by the addition of aluminum chloride (22.0 mg, 0.164 mmol, 0.1 equivalent) . The reaction mixture is then stirred under reflux conditions for approximately 16 hours, allowing sufficient time for the complete formation of the cyclic structure . After completion, the reaction is quenched with 3M hydrochloric acid (5 mL) and the product is extracted with hexanes (10 mL × 3) . The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure . Final purification is achieved through flash chromatography using 100% hexanes as the eluent, resulting in the isolation of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene as a colorless oil .

Yield and Efficiency Considerations

The standard synthesis procedure for 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene demonstrates remarkable efficiency, with reported yields reaching approximately 91% . This high yield indicates the effectiveness of the Friedel-Crafts alkylation approach for constructing the target molecule. The reaction's efficiency can be attributed to several factors, including the reactivity of benzene toward electrophilic aromatic substitution, the presence of the Lewis acid catalyst (aluminum chloride) which facilitates the formation of the carbocation intermediate, and the propensity of the resulting intermediate to undergo intramolecular cyclization.

Several considerations can influence the yield and purity of the final product. The reaction requires anhydrous conditions to prevent deactivation of the aluminum chloride catalyst by moisture. Additionally, the reflux duration (16 hours) allows for complete conversion of the starting materials, contributing to the high yield observed in the literature. The purification by flash chromatography effectively removes any side products or unreacted starting materials, ensuring the high purity of the isolated compound. These factors collectively contribute to making this synthetic route a practical and efficient method for preparing 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene on both laboratory and potentially larger scales.

Chemical Reactions and Applications

Role as a Chemical Intermediate

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene serves as a versatile chemical intermediate in organic synthesis due to its unique structural features and reactivity profile . The compound's partially hydrogenated naphthalene core, coupled with the strategically positioned methyl groups, creates a scaffold that can be further modified through various chemical transformations. These transformations typically involve functionalization of the aromatic ring, which remains reactive toward electrophilic aromatic substitution reactions despite the presence of the alicyclic portion of the molecule.

The utility of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene as an intermediate stems from its ability to participate in diverse chemical reactions while maintaining the core structural framework . The gem-dimethyl groups at positions 1 and 4 provide conformational rigidity to the molecule, potentially directing subsequent reactions toward specific positions on the aromatic ring. This directed reactivity enables chemists to construct more complex molecular architectures with predictable substitution patterns, making it a valuable building block in synthetic organic chemistry.

Comparative Analysis

Comparison with Similar Compounds

To better understand the unique properties and applications of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, it is valuable to compare it with structurally related compounds. Two notable examples are 6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene and 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene, which share the basic tetrahydronaphthalene framework but differ in their substitution patterns.

Table 2: Comparison of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | C14H20 | 188.31 g/mol | Base structure with four methyl groups at positions 1 and 4 |

| 6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | C16H24O2 | 248.36 g/mol | Contains additional methoxy groups at positions 6 and 7 of the aromatic ring |

| 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene | C14H20 | 188.31 g/mol | Methyl groups positioned at 1, 1, 4, and 7 instead of 1, 1, 4, and 4 |

6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS: 22825-00-9) features two additional methoxy groups on the aromatic ring compared to the base compound. These methoxy substituents significantly alter the electronic properties of the aromatic system, potentially enhancing the compound's interactions with biological targets. The presence of oxygen-containing functional groups also increases the polarity of the molecule, affecting its solubility profile and potential for hydrogen bonding interactions. This derivative has been investigated for various scientific applications, including potential biological activities.

1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS: 1634-12-4) differs from the target compound in the positioning of one methyl group, which is located at position 7 on the aromatic ring rather than creating a gem-dimethyl arrangement at position 4 . While this alteration may seem subtle, it can significantly impact the molecule's three-dimensional structure, reactivity patterns, and potential applications. The repositioning of the methyl group from the alicyclic portion to the aromatic ring alters the electronic distribution within the molecule and may influence its behavior in chemical reactions and biological systems.

Structure-Activity Relationships

The structural variations observed among these related tetrahydronaphthalene derivatives provide valuable insights into potential structure-activity relationships (SAR). The position and nature of substituents on the tetrahydronaphthalene core can dramatically influence the compound's physical properties, chemical reactivity, and biological activity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume